2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a heterocyclic compound that contains an oxazole ring and an imine group. It is synthesized through a multistep process and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer agents. Additionally, this compound has been found to have antiviral, antioxidant, and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of viral infections and inflammatory and oxidative stress-related diseases. Further studies are also needed to optimize the synthesis method of this compound and to improve its availability for use in lab experiments.
Synthesis Methods
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-iodobenzylamine to form the amide. This amide is then cyclized with triethylamine and carbon disulfide to form the oxazole ring. The resulting compound is then deprotected to obtain this compound.
Scientific Research Applications
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. This compound has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-5-6-11(12(18)8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYJRSACJXDME-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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